2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide
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Overview
Description
Compound Description: The compound’s systematic name is . It contains a complex arrangement of heterocyclic rings and substituents.
Structure: The compound consists of a benzofuran ring fused with an oxadiazole ring, along with a sulfonamide group and a chlorophenyl substituent.
Biological Relevance:
Preparation Methods
Synthetic Routes: Unfortunately, I don’t have direct information on the synthetic routes for this compound. designing a synthetic pathway would involve combining appropriate starting materials through reactions like cyclization, substitution, and sulfonation.
Industrial Production: Industrial-scale production methods would likely involve efficient and scalable synthetic processes, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions typical for heterocyclic compounds, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions would depend on the desired transformations. For example, oxidation might involve peracids, while reduction could use metal hydrides.
Major Products: Predicting major products would require detailed mechanistic studies or experimental data, which I don’t have access to.
Scientific Research Applications
Chemistry: Researchers might explore its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Investigating its biological activity (e.g., antimicrobial, antitumor) would be crucial. It could serve as a lead compound for drug development.
Industry: Its applications in dyes, biocides, or other industrial processes would be worth exploring.
Mechanism of Action
- Unfortunately, I don’t have specific information on the mechanism of action for this compound. understanding its interactions with biological targets (e.g., enzymes, receptors) would be essential.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H20ClN3O4S |
---|---|
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N,N-diethyl-3-methyl-1-benzofuran-5-sulfonamide |
InChI |
InChI=1S/C21H20ClN3O4S/c1-4-25(5-2)30(26,27)16-9-10-18-17(12-16)13(3)19(28-18)21-23-20(24-29-21)14-7-6-8-15(22)11-14/h6-12H,4-5H2,1-3H3 |
InChI Key |
IMDKAULUZHEBPG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)OC(=C2C)C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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